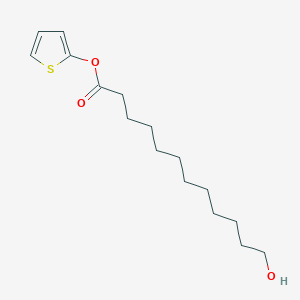

thiophen-2-yl 12-hydroxydodecanoate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

CAS No. |

847040-63-5 |

|---|---|

Molecular Formula |

C16H26O3S |

Molecular Weight |

298.4 g/mol |

IUPAC Name |

thiophen-2-yl 12-hydroxydodecanoate |

InChI |

InChI=1S/C16H26O3S/c17-13-9-7-5-3-1-2-4-6-8-11-15(18)19-16-12-10-14-20-16/h10,12,14,17H,1-9,11,13H2 |

InChI Key |

GNKKESFJAZHDIT-UHFFFAOYSA-N |

Canonical SMILES |

C1=CSC(=C1)OC(=O)CCCCCCCCCCCO |

Origin of Product |

United States |

General Context of Thiophene Derived Esters in Organic Chemistry

Thiophene (B33073) is a five-membered, sulfur-containing heterocyclic aromatic compound that serves as a vital building block in a multitude of functional organic materials. longdom.org Its derivatives are renowned for their unique electronic, optical, and biological properties. The thiophene ring's delocalized π-electron system is central to its utility in conjugated polymers, which are materials known for their conductivity and luminescence. numberanalytics.com This has led to their widespread application in electronic and optoelectronic devices, including organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and field-effect transistors. numberanalytics.comresearchgate.net

Thiophene esters, specifically, are versatile intermediates in organic synthesis. They are frequently used to introduce the thiophene unit into larger, more complex molecular architectures. The ester linkage provides a stable, yet potentially cleavable, connection point for further chemical modification. The synthesis of thiophene esters can be achieved through various established methods, such as the reaction of thiophene with specific reagents under catalytic conditions to form 2-thiophenecarboxylic acid, which can then be esterified. researchgate.netsemanticscholar.orggatech.edu Moreover, thiophene derivatives have demonstrated a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties, making them attractive scaffolds in medicinal chemistry and for the development of novel biomaterials. longdom.orgnih.govresearchgate.net

The Role of Long Chain Hydroxyl Functionalized Esters in Chemical Synthesis

Long-chain hydroxyl-functionalized esters are characterized by a lengthy aliphatic chain, which imparts hydrophobicity and flexibility, and a terminal hydroxyl (-OH) group, which provides a reactive site for further chemical transformations. nih.gov The fatty acid component, such as 12-hydroxydodecanoic acid, is a bio-based building block, aligning with the principles of green and sustainable chemistry. nih.govnih.gov

The primary role of the terminal hydroxyl group is to act as a nucleophile, most notably in polymerization reactions. cmu.edu This functionality allows these molecules to serve as monomers for the synthesis of polyesters through processes like polycondensation or ring-opening polymerization. nih.govmdpi.com The resulting polyesters often exhibit desirable properties such as biodegradability and biocompatibility, making them suitable for biomedical applications. mdpi.com Furthermore, the amphiphilic nature of these molecules—a polar hydroxyl head and a non-polar hydrocarbon tail—allows them to function as surfactants, forming micelles and other self-assembled structures in solution. h5mag.comresearchgate.net This behavior is crucial in formulation science for creating emulsions and foams. nih.gov

Rationale for the Academic Investigation of Thiophen 2 Yl 12 Hydroxydodecanoate

The academic intrigue surrounding thiophen-2-yl 12-hydroxydodecanoate lies in its nature as a bifunctional, hybrid molecule. It synergistically combines the distinct features of a thiophene (B33073) moiety with those of a long-chain hydroxy acid. This unique structure suggests a number of potential properties and applications that merit scientific exploration.

The molecule can be conceptualized as having an electronically active and potentially bioactive "head" (the thiophen-2-yl group) and a long, flexible, and functional "tail" (the 12-hydroxydodecanoate chain). This architecture makes it a prime candidate for the design of advanced functional materials.

A key area of investigation would be its use as a monomer. Polymerization via the terminal hydroxyl group could lead to novel polyesters where thiophene rings are positioned at regular intervals along the polymer backbone. nih.govcmu.edu Such a structure could result in biodegradable and biocompatible polymers with inherent electronic conductivity or luminescence, suitable for applications in flexible electronics or as scaffolds in tissue engineering that can be electrically stimulated. numberanalytics.comnih.gov

The amphiphilic character of the molecule suggests potential as a functional surfactant. The thiophene group would constitute the polar head, and the C12 chain the non-polar tail. These surfactant molecules could self-assemble into micelles or vesicles capable of encapsulating other molecules, such as drugs, with the thiophene component potentially offering an additional therapeutic benefit or acting as a sensor. h5mag.comacs.org

Overview of Research Domains for Thiophen 2 Yl 12 Hydroxydodecanoate

Retrosynthetic Disconnection Analysis of this compound

A retrosynthetic analysis of this compound reveals that the most logical disconnection is at the ester bond. This bond cleavage leads to two primary synthons: a thiophen-2-oxy cation and a 12-hydroxydodecanoate anion. These synthons, in turn, correspond to the practical starting materials: thiophen-2-ol (B101167) and 12-hydroxydodecanoic acid. The synthesis, therefore, hinges on the successful esterification of these two fragments.

Figure 1: Retrosynthetic Disconnection of this compound

This approach simplifies the synthesis to a one-step ester formation, assuming the availability of both starting materials.

Esterification Protocols for Thiophen-2-ol and 12-hydroxydodecanoic Acid

The formation of the ester linkage between thiophen-2-ol and 12-hydroxydodecanoic acid can be achieved through several established esterification methods.

Fischer-Speier esterification is a classic acid-catalyzed reaction between a carboxylic acid and an alcohol. libretexts.orgmasterorganicchemistry.comtaylorandfrancis.com In this case, thiophen-2-ol would act as the "alcohol" component. The reaction is typically carried out by heating the two reactants in the presence of a strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid. operachem.com To drive the equilibrium towards the product ester, it is often necessary to remove the water formed during the reaction, for instance, by using a Dean-Stark apparatus, or by using an excess of one of the reactants. libretexts.orgmasterorganicchemistry.com

A typical procedure would involve refluxing a mixture of 12-hydroxydodecanoic acid and a slight excess of thiophen-2-ol in a suitable solvent like toluene (B28343) with a catalytic amount of acid. operachem.com

To circumvent the equilibrium limitations of direct esterification, 12-hydroxydodecanoic acid can be converted into a more reactive derivative, such as an acyl chloride or an anhydride (B1165640).

The reaction of an acyl chloride with an alcohol is a highly efficient method for ester formation. chemguide.co.uklibretexts.org In this approach, 12-hydroxydodecanoic acid would first be converted to 12-hydroxydodecanoyl chloride, for example, by using thionyl chloride (SOCl₂) or oxalyl chloride. The resulting acyl chloride can then react readily with thiophen-2-ol, often in the presence of a non-nucleophilic base like pyridine (B92270) to neutralize the HCl byproduct. chemguide.co.uk

Similarly, an acid anhydride of 12-hydroxydodecanoic acid could be used. This can be formed by reacting the carboxylic acid with a dehydrating agent. The anhydride then reacts with thiophen-2-ol to yield the desired ester and a molecule of the parent carboxylic acid. The reaction of 12-hydroxydodecanoic acid with succinic anhydride has been reported, indicating the feasibility of forming such anhydride intermediates. nih.gov

Transesterification is another viable route, involving the reaction of an existing ester with an alcohol in the presence of an acid or base catalyst to exchange the alcohol moiety. masterorganicchemistry.com For the synthesis of this compound, one could start with a simple alkyl ester of 12-hydroxydodecanoic acid, such as methyl 12-hydroxydodecanoate. This ester would then be reacted with thiophen-2-ol, typically in excess and with a catalyst, to displace the methanol (B129727) and form the desired thiophenyl ester. masterorganicchemistry.com This method can be driven to completion by removing the lower-boiling alcohol byproduct (in this case, methanol). Both acid-catalyzed and base-catalyzed (using alkoxides) transesterification procedures are well-established. masterorganicchemistry.comnih.govmdpi.com

A key challenge in the esterification of 12-hydroxydodecanoic acid is its bifunctional nature, containing both a carboxylic acid and a primary hydroxyl group. To achieve the desired esterification at the carboxylic acid with thiophen-2-ol without self-polymerization or other side reactions, chemoselective methods are crucial.

One strategy is to protect the hydroxyl group of 12-hydroxydodecanoic acid before the esterification reaction. After the ester linkage with thiophen-2-ol is formed, the protecting group can be removed to yield the final product.

Alternatively, specific catalytic systems can promote the selective esterification of the carboxylic acid in the presence of the hydroxyl group. For instance, certain catalysts are known to favor the esterification of α-hydroxy acids chemoselectively, and similar principles could be adapted for ω-hydroxy acids. rsc.org

Synthesis of the 12-hydroxydodecanoic Acid Moiety

12-Hydroxydodecanoic acid is a naturally occurring fatty acid and is commercially available. chemicalbook.comsigmaaldrich.comchemicalbook.com However, it can also be synthesized through various chemical and biological routes.

One common chemical method involves the reduction of the corresponding dicarboxylic acid, dodecanedioic acid. mdpi.com More contemporary approaches include the cross-metathesis of unsaturated fatty acid esters followed by hydroformylation and hydrogenation. mdpi.com

Biocatalytic methods offer a greener alternative for the synthesis of ω-hydroxy fatty acids. For example, the ω-hydroxylation of dodecanoic acid can be achieved using engineered P450 monooxygenase systems in whole-cell biocatalysts like Escherichia coli. nih.gov These enzymatic systems can exhibit high regioselectivity for the terminal (ω) position of the fatty acid chain. mdpi.comnih.gov Studies have demonstrated the production of 12-hydroxydodecanoic acid from dodecanoic acid with yields up to several grams per liter. mdpi.comnih.gov

Table 1: Comparison of Synthetic Strategies for this compound

| Method | Reactants | Conditions | Advantages | Disadvantages |

| Fischer Esterification | Thiophen-2-ol, 12-hydroxydodecanoic acid | Acid catalyst, heat, water removal | Atom economical, one-step | Reversible, may require harsh conditions |

| Acyl Chloride Method | Thiophen-2-ol, 12-hydroxydodecanoyl chloride | Base (e.g., pyridine) | High yield, irreversible | Requires pre-synthesis of acyl chloride, byproduct generation |

| Transesterification | Thiophen-2-ol, Methyl 12-hydroxydodecanoate | Acid or base catalyst, heat | Can be driven to completion | Requires pre-synthesis of the methyl ester |

Synthetic Routes to Thiophene-2-ol Derivatives (Precursors to Thiophen-2-yl)

The thiophene ring, the second key component of the target molecule, can be constructed through several classic organic reactions. Thiophene-2-ol exists in tautomeric equilibrium with its more stable keto form, thiophen-2(5H)-one. The synthesis often targets a derivative that can be readily converted to the desired ester.

Classic Thiophene Synthesis Methods (e.g., Paal–Knorr, Gewald, Fiesselmann)

Several named reactions are fundamental to the synthesis of substituted thiophenes. derpharmachemica.com

Paal–Knorr Thiophene Synthesis : This method involves the condensation of a 1,4-dicarbonyl compound with a sulfurizing agent. organic-chemistry.orgwikipedia.org Common sulfur sources include phosphorus pentasulfide (P₄S₁₀) and Lawesson's reagent. organic-chemistry.orguobaghdad.edu.iq The reaction drives off water to form the aromatic thiophene ring. wikipedia.org While effective, a potential side product is the corresponding furan. derpharmachemica.com

Gewald Aminothiophene Synthesis : The Gewald reaction is a versatile one-pot synthesis for producing poly-substituted 2-aminothiophenes. wikipedia.org It typically involves the condensation of a ketone (or aldehyde) with an α-cyanoester in the presence of elemental sulfur and a base. uobaghdad.edu.iqwikipedia.org The mechanism begins with a Knoevenagel condensation, followed by the addition of sulfur and subsequent cyclization. wikipedia.org This method is particularly useful for creating 2-aminothiophenes, which can be further functionalized. researchgate.nettandfonline.comarkat-usa.org

Fiesselmann Thiophene Synthesis : This reaction allows for the synthesis of 3-hydroxy-2-thiophenecarboxylic acid derivatives. wikipedia.org The core transformation is the base-catalyzed condensation of α,β-acetylenic esters with thioglycolic acid or its esters. wikipedia.orgwikipedia.org The mechanism proceeds through a series of conjugate additions and a final cyclization and tautomerization to yield the 3-hydroxythiophene product. wikipedia.org

| Synthesis Method | Key Precursors | Key Reagents | Typical Product | Reference |

|---|---|---|---|---|

| Paal–Knorr | 1,4-Dicarbonyl compounds | Phosphorus pentasulfide, Lawesson's reagent | Substituted thiophenes | organic-chemistry.orgwikipedia.org |

| Gewald | Ketone/aldehyde, α-Cyanoester | Elemental sulfur, base (e.g., diethylamine) | 2-Aminothiophenes | uobaghdad.edu.iqwikipedia.org |

| Fiesselmann | α,β-Acetylenic esters, Thioglycolic acid esters | Base (e.g., sodium methoxide) | 3-Hydroxy-2-thiophenecarboxylic esters | wikipedia.orgwikipedia.org |

Functionalization Strategies for Thiophene Rings

Instead of constructing the ring from scratch, a pre-existing thiophene can be functionalized to introduce the necessary groups for esterification. The thiophene ring is electron-rich and readily undergoes electrophilic substitution, preferentially at the C2 position. derpharmachemica.comnih.gov

Friedel-Crafts Acylation : This is a principal route to introduce acyl groups onto the thiophene ring. Acylation occurs preferentially at the α-position (C2). derpharmachemica.com For example, reacting thiophene with diacyl chlorides in the presence of a Lewis acid like AlCl₃ can produce di(thiophen-2-yl)diones. nih.gov

C-H Activation/Arylation : Modern methods allow for the direct functionalization of C-H bonds, offering an atom-economical route to substituted thiophenes. Palladium-catalyzed direct arylation can be used to form C-C bonds at specific positions on the thiophene ring, with the regioselectivity being a key challenge. mdpi.com By employing directing groups, sequential C-H functionalization can provide access to various substitution patterns. nih.govacs.org

Halogenation and Nucleophilic Substitution : Halogenation of the thiophene ring, for instance using sulfuryl chloride, can introduce a leaving group. google.com Subsequent nucleophilic aromatic substitution (SNAr) can then be used to introduce other functionalities.

Catalytic Systems in this compound Synthesis

The final step in the synthesis of this compound is the esterification between the 12-hydroxydodecanoic acid and a suitable thiophen-2-ol derivative.

Homogeneous Catalysis

Homogeneous catalysis is commonly employed for esterification reactions. The classic Fischer esterification involves reacting a carboxylic acid with an alcohol in the presence of a strong acid catalyst. khanacademy.org

For the synthesis of long-chain esters, various homogeneous acid catalysts are effective. While strong mineral acids like sulfuric acid are widely used, they can sometimes lead to side reactions. khanacademy.orgmdpi.com Organic sulfonic acids have emerged as highly efficient catalysts for esterification, especially for sterically hindered or long-chain substrates. For example, 4-dodecylbenzenesulfonic acid (DBSA) has been shown to be an effective surfactant-type catalyst for the esterification of long-chain fatty acids with alcohols at mild temperatures (e.g., 40 °C). mdpi.com The use of such catalysts can facilitate the reaction by forming emulsions that help remove the water byproduct, driving the equilibrium towards the ester product. mdpi.com

| Catalyst | Reaction Type | Substrates | Key Features | Reference |

|---|---|---|---|---|

| Sulfuric Acid (H₂SO₄) | Fischer Esterification | Carboxylic acid, alcohol | Strong acid catalyst, widely available. | khanacademy.org |

| 4-Dodecylbenzenesulfonic Acid (DBSA) | Esterification | Long-chain fatty acids, alcohols | Surfactant-type catalyst, effective at low temperatures, helps remove water. | mdpi.com |

| p-Toluenesulfonic acid | Esterification | Carboxylic acid, alcohol | Solid organic acid, easier to handle than H₂SO₄. | mdpi.com |

Heterogeneous Catalysis

Heterogeneous catalysis offers a robust and industrially scalable method for esterification, primarily through the use of solid acid catalysts. These catalysts are advantageous due to their ease of separation from the reaction mixture, which simplifies the workup process and allows for catalyst recycling. capes.gov.br The synthesis of this compound via this method would involve the direct esterification of 12-hydroxydodecanoic acid with 2-thiophenemethanol.

The mechanism relies on the acidic sites of the catalyst activating the carboxylic acid group. Common solid acid catalysts applicable to this type of long-chain fatty acid esterification include:

Sulfonated Carbons : These materials are created by treating carbonaceous precursors, such as oil palm empty fruit bunches, with sulfuric acid. nih.gov This process introduces sulfonic acid (-SO₃H) groups onto a stable, porous carbon support, creating strong Brønsted acid sites. nih.gov

Functionalized Mesoporous Silica (B1680970) : Materials like SBA-15 can be functionalized with propylsulfonic acid groups (PrSO₃H). rsc.org Their large, ordered pores are particularly effective for reactions involving bulky molecules like long-chain fatty acids, as they mitigate mass-transport limitations. rsc.org

Metal Oxides and Zeolites : Mixed metal oxides and zeolites can also serve as acid catalysts, providing Lewis and/or Brønsted acid sites to facilitate the reaction.

The reaction is typically conducted by refluxing the reactants in the presence of the solid catalyst, often in a non-polar solvent to help remove the water byproduct through azeotropic distillation, thereby driving the reaction equilibrium towards the product. The choice of catalyst and reaction conditions, such as temperature and reactant molar ratio, are critical for optimizing the yield.

Alternatively, should the target compound be a thioester—formed from thiophene-2-thiol (B152015) and 12-hydroxydodecanoic acid—heterogeneous metal catalysts would be employed. Systems using copper or nickel have been developed for thioesterification through mechanisms like cross-dehydrogenative coupling or thiocarbonylation. researchgate.netthieme-connect.de

Biocatalysis (e.g., Lipase-mediated Esterification)

Biocatalysis, particularly using lipases, presents a green and highly selective alternative for synthesizing esters under mild conditions. scielo.br Lipases (EC 3.1.1.3) are hydrolases that can catalyze esterification in non-aqueous environments. scielo.brjmbfs.org The synthesis of this compound is well-suited for this approach, given that lipases are effective for reactions involving long-chain fatty acids. jmbfs.org

The most widely used and effective biocatalyst for such transformations is the immobilized lipase (B570770) B from Candida antarctica (CALB), commercially available as Novozym 435. nih.govdss.go.thmdpi.com The enzyme's high activity, stability in organic solvents, and broad substrate specificity make it ideal for this purpose. nih.gov The reaction mechanism follows a Ping-Pong Bi-Bi model, where the enzyme forms an acyl-enzyme intermediate with the carboxylic acid before reacting with the alcohol. nih.govnih.gov

Key parameters influencing the reaction include:

Enzyme : Immobilized CALB (Novozym 435) is highly referenced for its efficiency in esterifying fatty acids. dss.go.thresearchgate.net

Solvent : Non-polar solvents like hexane (B92381) or a solvent-free system are preferred. nih.govdss.go.thtandfonline.com Polar solvents can strip the essential water layer from the enzyme, reducing its activity. dss.go.th

Temperature : Optimal temperatures are typically in the range of 40–60 °C, which balances reaction rate with enzyme stability. tandfonline.comresearchgate.net

Water Activity : A minimal amount of water is necessary for lipase flexibility and function, but excess water promotes the reverse reaction, hydrolysis. nih.gov Water content can be controlled using molecular sieves. tandfonline.com

Substrate Ratio : The molar ratio of alcohol to acid is optimized to favor product formation without causing substrate inhibition. tandfonline.com

Lipases are also capable of synthesizing thioesters, though their selectivity is generally much higher for alcohols than for thiols. nih.govresearchgate.netmdpi.com

Table 1: Typical Parameters for Lipase-Mediated Esterification

| Parameter | Typical Condition/Value | Rationale/Reference |

|---|---|---|

| Enzyme | Immobilized Candida antarctica Lipase B (Novozym 435) | High activity and stability for fatty acid esterification. nih.govdss.go.th |

| Reactants | 12-hydroxydodecanoic acid and 2-thiophenemethanol | Substrates for the target ester. |

| Solvent | Hexane or Solvent-Free | Non-polar solvents or their absence shifts equilibrium to synthesis. dss.go.thtandfonline.com |

| Temperature | 40 - 60 °C | Optimizes reaction rate while maintaining enzyme stability. researchgate.net |

| Water Control | Molecular Sieves | Removes water byproduct to prevent hydrolysis and drive the reaction forward. tandfonline.com |

| Agitation | 150 - 200 rpm | Ensures proper mixing and reduces mass transfer limitations. dss.go.th |

Purification and Isolation Techniques for this compound

Following the synthesis, a multi-step purification process is necessary to isolate the target ester from unreacted starting materials, the catalyst, and any byproducts.

Catalyst Removal : The initial step is the removal of the catalyst. For heterogeneous acid catalysts or immobilized enzymes like Novozym 435, this is achieved through simple filtration. mdpi.com

Solvent Evaporation : The solvent used during the reaction is removed, typically under reduced pressure using a rotary evaporator. nih.gov

Liquid-Liquid Extraction : An aqueous workup is performed to remove polar impurities. The crude product is dissolved in a water-immiscible organic solvent (e.g., ethyl acetate (B1210297) or diethyl ether), and washed with a basic aqueous solution (like sodium bicarbonate) to remove unreacted 12-hydroxydodecanoic acid, followed by a water wash to remove the more polar 2-thiophenemethanol. nih.gov

Chromatographic Separation : The final and most critical step is purification by chromatography.

Solid-Phase Extraction (SPE) : SPE can be used for a preliminary cleanup. For fatty acid esters, aminopropyl-silica columns are effective for separating them from more polar compounds like free fatty acids. nih.gov

Column Chromatography : Gravity or flash column chromatography using silica gel as the stationary phase is the standard method for obtaining the pure ester. A solvent system with a low to medium polarity, such as a gradient of ethyl acetate in hexane, would be used as the mobile phase to elute the product. mdpi.com

High-Performance Liquid Chromatography (HPLC) : For achieving very high purity or for isolating specific isomers, reverse-phase HPLC can be employed. nih.govacs.org

The purity of the final product would be confirmed using analytical techniques such as NMR spectroscopy, mass spectrometry, and IR spectroscopy. researchgate.net

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass and Fragmentation Pattern Analysis

High-Resolution Mass Spectrometry (HRMS) is a cornerstone technique for the initial identification and structural analysis of a novel compound. For this compound, HRMS would provide two critical pieces of information: its accurate mass and its fragmentation pattern.

The accurate mass measurement allows for the determination of the elemental composition of the molecular ion. With a chemical formula of C₁₆H₂₆O₃S, the expected exact mass of this compound can be calculated with high precision. This experimental value, when compared to the theoretical mass, would either confirm or refute the proposed structure with a high degree of confidence, typically within a few parts per million (ppm).

Electron impact (EI) or electrospray ionization (ESI) would be used to generate ions, and their subsequent fragmentation would provide a roadmap to the molecule's structure. The fragmentation of long-chain fatty acid esters in mass spectrometry is well-documented. nih.govnih.govlibretexts.org Key fragmentation pathways for this compound would likely include:

Cleavage of the ester bond: This is a common fragmentation pathway for esters. libretexts.org We would expect to see a prominent peak corresponding to the thiophen-2-yloxy radical cation or a related fragment, and another corresponding to the acylium ion of 12-hydroxydodecanoic acid.

Fragmentation of the thiophene ring: The thiophene ring itself can undergo characteristic fragmentation, often involving the loss of a sulfur atom or a C₂H₂S fragment.

Fragmentation of the aliphatic chain: The long dodecanoate (B1226587) chain would likely exhibit a series of neutral losses of CH₂ units, creating a characteristic pattern of peaks separated by 14 Da. libretexts.org

Loss of the hydroxyl group: The terminal hydroxyl group could be lost as a water molecule (H₂O), particularly under certain ionization conditions.

A predicted HRMS fragmentation pattern is presented in the table below.

| Predicted Fragment m/z | Predicted Formula | Description of Fragment |

| 298.1654 | C₁₆H₂₆O₃S | Molecular Ion [M]⁺ |

| 281.1623 | C₁₆H₂₅O₂S | [M - OH]⁺ |

| 280.1545 | C₁₆H₂₄O₂S | [M - H₂O]⁺ |

| 199.1337 | C₁₂H₂₃O₂ | [M - C₄H₃S]⁺ |

| 111.0007 | C₄H₃OS | Thiophen-2-oxycarbonyl cation |

| 97.9928 | C₄H₂S | Thienyl cation |

Table 1: Predicted HRMS Fragmentation Data for this compound

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for the de novo structure elucidation of organic molecules. A full suite of NMR experiments would be required to unambiguously assign every proton and carbon atom in this compound and to determine its stereochemistry and conformational preferences.

The ¹H NMR spectrum would provide information on the number of different types of protons, their chemical environment, and their neighboring protons through spin-spin coupling. Based on analogous structures, the following proton signals would be expected:

| Predicted Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~7.5-7.8 | dd | 1H | H-5 (thiophene ring) |

| ~7.1-7.3 | dd | 1H | H-3 (thiophene ring) |

| ~7.0-7.2 | dd | 1H | H-4 (thiophene ring) |

| ~3.6 | t | 2H | -CH₂-OH |

| ~2.5 | t | 2H | -C(=O)-CH₂- |

| ~1.6-1.7 | m | 2H | -C(=O)-CH₂-CH₂- |

| ~1.2-1.4 | m | 16H | -(CH₂)₈- |

| ~1.5 | t (br) | 1H | -OH |

Table 2: Predicted ¹H NMR Data for this compound (in CDCl₃)

The ¹³C NMR spectrum would identify all the unique carbon atoms in the molecule. Distortionless Enhancement by Polarization Transfer (DEPT) experiments (DEPT-90 and DEPT-135) would be used to distinguish between CH, CH₂, and CH₃ groups.

| Predicted Chemical Shift (ppm) | Carbon Type | Assignment |

| ~162 | C | Ester C=O |

| ~145 | C | C-2 (thiophene ring) |

| ~134 | CH | C-5 (thiophene ring) |

| ~128 | CH | C-3 (thiophene ring) |

| ~127 | CH | C-4 (thiophene ring) |

| ~63 | CH₂ | -CH₂-OH |

| ~34 | CH₂ | -C(=O)-CH₂- |

| ~32-22 | CH₂ | -(CH₂)₉- |

| ~25 | CH₂ | -C(=O)-CH₂-CH₂- |

Table 3: Predicted ¹³C NMR Data for this compound (in CDCl₃)

Two-dimensional NMR experiments are crucial for establishing the connectivity of atoms within the molecule.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings, allowing for the tracing of the aliphatic chain from the protons adjacent to the ester carbonyl group down to the terminal methylene (B1212753) group adjacent to the hydroxyl function. It would also confirm the connectivity of the protons on the thiophene ring. columbia.edu

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons. columbia.edu It would be used to definitively assign the carbon signals based on the already assigned proton signals.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds apart. columbia.edu Key HMBC correlations would include the correlation between the protons on the thiophene ring and the ester carbonyl carbon, and the correlation between the protons on the methylene group adjacent to the ester and the carbonyl carbon, thus confirming the ester linkage.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment reveals through-space correlations between protons that are close to each other, which is invaluable for determining stereochemistry and conformational preferences. libretexts.orgresearchgate.net For a flexible molecule like this compound, NOESY could provide insights into the preferred orientation of the thiophene ring relative to the aliphatic chain.

Due to the flexibility of the long aliphatic chain, this compound will exist as an ensemble of different conformers in solution. Advanced NMR techniques can provide a more detailed picture of this conformational landscape.

ROESY (Rotating-frame Overhauser Effect Spectroscopy): For molecules of intermediate size, where the NOE may be close to zero, ROESY can be a more effective alternative for observing through-space correlations. libretexts.orgnih.gov

Paramagnetic Relaxation Enhancement (PRE): By introducing a paramagnetic tag at a specific site in the molecule, distance information can be obtained over longer ranges than is possible with NOE.

Infrared (IR) and Raman Spectroscopy for Functional Group Vibrational Characterization

Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of the functional groups present in a molecule.

The IR spectrum of this compound would be expected to show characteristic absorption bands for:

O-H stretch: A broad band around 3300-3500 cm⁻¹ from the terminal hydroxyl group.

C-H stretches: Sharp peaks just below 3000 cm⁻¹ for the aliphatic C-H bonds and just above 3000 cm⁻¹ for the aromatic C-H bonds of the thiophene ring.

C=O stretch: A strong, sharp absorption around 1740-1760 cm⁻¹ for the ester carbonyl group. The conjugation with the thiophene ring would likely shift this to a slightly lower wavenumber compared to a simple alkyl ester.

C=C stretches: Peaks in the 1400-1600 cm⁻¹ region corresponding to the thiophene ring. nih.govresearchgate.net

C-O stretch: Absorptions in the 1100-1300 cm⁻¹ region for the ester C-O bonds.

Raman spectroscopy would provide complementary information. The thiophene ring vibrations are often strong in the Raman spectrum. researchgate.netnih.goviaea.org Key expected Raman bands would include:

Thiophene ring breathing modes: Strong signals in the fingerprint region.

C-S stretching modes: Characteristic vibrations for the thiophene ring. researchgate.net

Aliphatic chain vibrations: A series of bands corresponding to the CH₂ rocking and twisting modes.

| Vibrational Mode | Predicted IR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) |

| O-H Stretch | 3300-3500 (broad) | Weak |

| Aromatic C-H Stretch | ~3100 | ~3100 |

| Aliphatic C-H Stretch | 2850-2960 | 2850-2960 |

| C=O Stretch (Ester) | ~1750 (strong) | Moderate |

| C=C Stretch (Thiophene) | 1400-1600 | 1400-1600 (strong) |

| C-O Stretch (Ester) | 1100-1300 | Weak |

| C-S Stretch (Thiophene) | ~700 | ~700 |

Table 4: Predicted IR and Raman Vibrational Frequencies for this compound

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Analysis

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The chromophore in this compound is the thiophen-2-yl ester moiety. Thiophene itself exhibits a strong absorption band around 235 nm. The conjugation of the ester group with the thiophene ring is expected to cause a bathochromic (red) shift in the absorption maximum. We would predict a strong π → π* transition in the region of 250-280 nm. The long aliphatic chain is transparent in the UV-Vis region and would not be expected to significantly influence the absorption spectrum.

Due to the highly specific nature of the chemical compound "this compound," extensive research has revealed a significant lack of publicly available scientific literature and data. As a result, the advanced spectroscopic and crystallographic information required to populate the requested article sections is not available.

Specifically, there are no published studies detailing the chiroptical spectroscopy (Electronic Circular Dichroism, Vibrational Circular Dichroism) or X-ray crystallography of this compound. This information is essential for determining the absolute configuration of chiral centers and for the definitive solid-state structural elucidation of the molecule.

Without access to primary research data for this specific compound, it is not possible to generate a scientifically accurate and informative article that adheres to the strict outline and content requirements provided. The creation of such an article would necessitate experimental research that has not yet been performed or published in the scientific community. Therefore, the request to generate an article solely focused on the advanced analytical characterization of "this compound" cannot be fulfilled at this time.

Quantum Chemical Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) for Geometry Optimization and Energy Calculations

No published data is available.

Frontier Molecular Orbital (FMO) Analysis for Reactivity Prediction

No published data is available.

Molecular Electrostatic Potential (MEP) Mapping for Charge Distribution

No published data is available.

Vibrational Frequency Calculations for IR and Raman Spectral Assignment

No published data is available.

Molecular Dynamics (MD) Simulations for Conformational Sampling and Dynamics

No published data is available.

Docking Studies to Probe Potential Binding Interactions with Macromolecules (In Silico)

No published data is available.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Structure-Property Relationships

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity or a specific property. Due to the absence of specific biological activity data for this compound in the reviewed literature, a formal QSAR study for this particular molecule cannot be presented.

However, the principles of QSAR are highly relevant to understanding how structural modifications of thiophene-containing compounds, in general, can influence their properties. For instance, studies on various thiophene derivatives have successfully employed QSAR to correlate structural features with activities such as antimicrobial, antitumor, and anti-inflammatory effects. nih.gov

A hypothetical QSAR study on a series of thiophen-2-yl alkanoates could explore the following:

Influence of Alkyl Chain Length: The length of the dodecanoate chain would be a key descriptor. Variations in chain length would likely impact properties like lipophilicity (logP), which in turn could influence cell membrane permeability and interaction with hydrophobic binding pockets of target proteins.

Thiophene Ring Substitutions: The electronic properties of the thiophene ring, which can be modified with different substituents, are often critical for activity. Descriptors such as Hammett constants or calculated electrostatic potentials could be used to quantify these effects.

The general process for such a QSAR study would involve:

Data Set Compilation: Gathering a series of structurally related thiophene compounds with measured activity data.

Descriptor Calculation: Using computational software to calculate a wide range of molecular descriptors for each compound, including electronic, steric, and hydrophobic parameters.

Model Development: Employing statistical methods like multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms to build a predictive model.

Model Validation: Rigorously testing the model's predictive power using internal and external validation techniques.

While a specific QSAR model for this compound is not available, the methodology provides a powerful tool for the rational design of new thiophene derivatives with desired properties.

Biomolecular Interactions and Mechanistic Studies of Thiophen 2 Yl 12 Hydroxydodecanoate in Vitro Focus

Investigation of Enzymatic Ester Hydrolysis and Biotransformation Pathways (In Vitro)

No specific data is available in the scientific literature regarding the in vitro enzymatic hydrolysis or biotransformation pathways of thiophen-2-yl 12-hydroxydodecanoate. Studies on related thiophene (B33073) esters suggest that hydrolysis would likely yield 12-hydroxydodecanoic acid and thiophen-2-ol (B101167), but this has not been experimentally verified for this specific compound.

Evaluation of Antioxidant Mechanisms via Free Radical Scavenging Assays (In Vitro)

There are no published studies evaluating the antioxidant mechanisms of this compound using in vitro free radical scavenging assays such as DPPH, ABTS, or others. While some thiophene derivatives have been investigated for their antioxidant potential, these findings cannot be directly extrapolated to this compound. nih.govnih.govnih.gov

Assessment of Potential for Receptor Binding (In Vitro Ligand Binding Assays)

No in vitro ligand binding assays have been reported for this compound to assess its potential for binding to any specific receptors.

Modulation of In Vitro Cellular Pathways (e.g., pathway activation/inhibition, without reference to disease treatment)

Scientific literature lacks any studies on the modulation of in vitro cellular pathways by this compound. While other thiophene compounds have been shown to interact with various cellular pathways, there is no information specific to this ester. mdpi.comnih.gov

Mechanistic Studies of Antimicrobial Action in Cell-Free Systems or In Vitro Microbial Cultures

There is no available research on the mechanistic studies of the antimicrobial action of this compound in either cell-free systems or in vitro microbial cultures. Numerous studies have detailed the antimicrobial properties of various thiophene derivatives, but none focus on this particular compound. nih.govfrontiersin.orgacs.orgnih.govresearchgate.netnih.govbohrium.commdpi.com

Structure-Activity Relationship (SAR) Studies of this compound Analogues (In Vitro)

No structure-activity relationship (SAR) studies for analogues of this compound have been published. SAR studies on other classes of thiophene derivatives have been conducted to understand how structural modifications influence their biological activities, but this information is not directly applicable to the specified compound. nih.govnih.govresearchgate.netnih.govmdpi.comnih.gov

Applications of Thiophen 2 Yl 12 Hydroxydodecanoate in Advanced Materials Science

Monomer for Polymer Synthesis

The bifunctional nature of thiophen-2-yl 12-hydroxydodecanoate, possessing both a polymerizable heterocyclic system and a reactive hydroxyl group, positions it as a versatile monomer for the synthesis of novel polymers. This allows for its incorporation into polymeric structures either through the thiophene (B33073) ring or via the terminal hydroxyl group, leading to materials with tailored properties.

This compound can serve as a key monomer in the synthesis of thiophene-containing polyesters. In this role, the terminal hydroxyl group of the dodecanoate (B1226587) chain can undergo polycondensation reactions with dicarboxylic acids or their derivatives (e.g., diacyl chlorides, diesters). The resulting polyesters would feature the thiophene-2-yl ester moiety as a pendant group attached to the main polymer backbone via the long aliphatic chain.

The inclusion of the thiophene ring can significantly influence the properties of the resulting polyester (B1180765). mdpi.commdpi.com Thiophene units are known to enhance the thermal stability and can introduce electroactive properties to the polymer. mdpi.comwikipedia.org The long aliphatic spacer can impart flexibility and improve solubility in common organic solvents, which is often a challenge for rigid aromatic polymers.

Furthermore, this monomer can be incorporated into poly(ester-ether) structures. This can be achieved by reacting the hydroxyl group with monomers containing both ether and carboxyl functionalities, or by co-polymerizing with other diols and dicarboxylic acids. The synthesis of thiophene-based poly(arylene ether)s has been demonstrated through nucleophilic aromatic substitution, highlighting the stability of the thiophene ring under polymerization conditions. acs.orgdtic.mil

A systematic study on thiophene–aromatic copolyesters has shown that properties such as glass transition temperature and tensile strength can be tailored by adjusting the monomer composition. nih.gov The presence of the thiophene unit can also enhance biodegradability compared to purely petroleum-based polyesters. nih.gov

| Polymer Type | Co-monomer Example | Potential Polymer Structure Feature | Anticipated Property |

| Polyester | Adipoyl chloride | Thiophene-ester pendant groups on a polyester backbone | Increased flexibility, solubility, electroactivity |

| Poly(ester-ether) | Diglycolic acid | Ether linkages within the polyester backbone | Enhanced flexibility and modified thermal properties |

| Aromatic Polyester | Terephthaloyl chloride | Combination of aliphatic and aromatic polyester segments | Tunable thermal and mechanical properties |

The terminal hydroxyl group of this compound is a critical feature for initiating controlled polymerization reactions. This allows for the synthesis of well-defined polymer architectures, such as block copolymers, where this molecule forms one of the blocks.

One such technique is Atom Transfer Radical Polymerization (ATRP). The hydroxyl group can be converted into an ATRP initiator, for example, by reaction with 2-bromoisobutyryl bromide. cmu.edu This functionalized thiophene derivative can then initiate the polymerization of a wide range of vinyl monomers, such as styrenes or acrylates. The result is a polymer with a this compound unit at one end of the chain. This method provides precise control over molecular weight and low polydispersity. cmu.edu

Alternatively, the hydroxyl group can be used in ring-opening polymerization (ROP) of cyclic esters like caprolactone (B156226) or lactide. In this case, the thiophene-containing molecule acts as an initiator, leading to the formation of a polyester chain growing from the hydroxyl end. This creates a diblock copolymer consisting of a thiophene-ester segment and a polyester segment. Such architectures are of interest for creating materials that combine the electronic properties of thiophene with the biocompatibility and biodegradability of polyesters like polylactide. researchgate.net

The ability to use this hydroxyl group to initiate polymerization opens pathways to complex macromolecular structures where the thiophene functionality can be precisely placed within the final material. psu.edu

Incorporating this compound into a polymer chain is an effective method for functionalizing the resulting material. The long pendant chain ending with a hydroxyl group provides several advantages.

Firstly, the bulky and flexible dodecanoate chain can improve the solubility and processability of otherwise rigid and insoluble conjugated polymers like polythiophene. rsc.org This is a common strategy to make these materials suitable for solution-based processing techniques like spin-coating or inkjet printing for electronic device fabrication.

Secondly, the terminal hydroxyl group serves as a reactive site for post-polymerization modification. cmu.edu After the polymer has been formed, the hydroxyl groups along the chain can be chemically modified to introduce a wide range of other functional groups. For example, they can be esterified to attach different side chains, converted to leaving groups for nucleophilic substitution, or used to graft other polymer chains, leading to comb or brush polymer architectures. researchgate.netcmu.edu This versatility allows for the fine-tuning of the polymer's properties for specific applications, such as sensing, drug delivery, or as compatibilizers in polymer blends.

The functionalization of polythiophenes can alter their optical and electronic properties, making them suitable for a variety of electronic and optoelectronic applications. rsc.orgresearchgate.net

Supramolecular Chemistry and Self-Assembly

The amphiphilic character of this compound, arising from its polar hydroxyl head and nonpolar thiophene-alkane tail, makes it an excellent candidate for studies in supramolecular chemistry and self-assembly. Non-covalent interactions, such as hydrogen bonding (via the -OH group), π-π stacking (between thiophene rings), and van der Waals forces (along the alkyl chains), can drive the spontaneous organization of these molecules into ordered, functional superstructures. scispace.comresearchgate.net

Molecules that form liquid crystals typically consist of a rigid core and one or more flexible tails. This compound fits this description perfectly, with the thiophene ring acting as the rigid mesogenic unit and the 12-carbon chain as the flexible tail. The introduction of a 2,5-thiophene moiety into polyester backbones has been shown to induce liquid crystalline behavior. acs.org

The planarity of the thiophene ring promotes π-π interactions, which can lead to the formation of ordered phases, such as nematic or smectic phases, upon heating or in solution. The long alkyl chain provides the necessary fluidity for these phases to form. By systematically modifying the structure, for instance by changing the length of the alkyl chain or by introducing substituents on the thiophene ring, it is possible to tune the temperature range and type of liquid crystalline phase. These materials are of interest for applications in displays, sensors, and organic electronics.

In selective solvents, the amphiphilic nature of this compound can drive its self-assembly into a variety of well-defined nanostructures. frontiersin.orgbohrium.com For example, in an aqueous environment, the hydrophobic thiophene and alkyl parts would tend to aggregate to minimize contact with water, while the hydrophilic hydroxyl groups would remain exposed to the aqueous phase. This can lead to the formation of micelles, vesicles (polymersomes if it's part of a block copolymer), or nanofibers. researchgate.netacs.org

The morphology of these self-assembled structures can be controlled by factors such as concentration, solvent composition, and temperature. frontiersin.org For instance, at low concentrations, spherical micelles might be favored, while at higher concentrations, cylindrical micelles or lamellar sheets could form. The π-conjugated thiophene cores of these assemblies can exhibit interesting photophysical properties, such as aggregation-induced emission, making them suitable for applications in bioimaging and sensing. frontiersin.orgacs.org The self-assembly of thiophene-based amphiphiles has been shown to create highly ordered nanostructures with tunable properties. acs.org

| Nanostructure | Driving Force | Potential Application |

| Micelles | Hydrophobic collapse in polar solvents | Drug delivery, nanoreactors |

| Vesicles/Polymersomes | Bilayer formation of amphiphilic molecules/polymers | Encapsulation, artificial cells |

| Nanofibers/Nanoribbons | π-π stacking and hydrogen bonding | Organic electronics, tissue engineering scaffolds |

| Liquid Crystals | Anisotropic molecular shape and intermolecular forces | Displays, optical sensors |

Optoelectronic Material Precursor

The thiophene moiety is a well-established building block for a wide range of organic electronic materials due to its electron-rich nature and the ability of its sulfur atom's lone pairs to participate in π-conjugation. bldpharm.com This inherent electronic activity makes thiophene-based molecules, such as this compound, promising precursors for materials used in optoelectronic devices.

Integration into Conjugated Polymer Backbones for Organic Electronics

This compound can serve as a monomer or a functional building block in the synthesis of conjugated polymers. The thiophene ring can be polymerized through various coupling reactions, such as oxidative polymerization or metal-catalyzed cross-coupling reactions like Suzuki polycondensation, to form polythiophene chains. nih.govcapes.gov.br The 12-hydroxydodecanoate side chain offers several advantages in this context.

The long aliphatic chain enhances the solubility of the resulting polymer in common organic solvents, which is a crucial factor for solution-based processing techniques like spin-coating and printing of electronic devices. nih.gov Furthermore, the terminal hydroxyl group provides a reactive site for post-polymerization modification, allowing for the grafting of other functional groups or cross-linking of the polymer chains. This can be used to fine-tune the electronic properties, morphology, and stability of the final material.

The integration of such functionalized thiophene units can influence the packing and morphology of the polymer chains in the solid state, which in turn affects charge carrier mobility. The interplay between the conjugated backbone and the flexible side chains can lead to the formation of self-assembled structures with desired electronic properties.

Table 1: Potential Influence of this compound on Conjugated Polymer Properties

| Property | Influence of Thiophene Ring | Influence of 12-Hydroxydodecanoate Chain |

| Electronic Conduction | Forms the π-conjugated backbone for charge transport. | Influences intermolecular packing and charge hopping. |

| Solubility | Generally low for unsubstituted polythiophenes. | Significantly increases solubility for solution processing. |

| Processability | Limited for rigid, insoluble polymers. | Enables techniques like spin-coating and inkjet printing. |

| Functionality | Can be derivatized at the 3 and 4 positions. | Terminal -OH allows for post-polymerization modification. |

Non-Linear Optical (NLO) Properties of Thiophene-containing Systems

Thiophene-containing organic molecules and polymers are known to exhibit significant non-linear optical (NLO) properties. globalauthorid.com These properties arise from the delocalized π-electron systems that can be easily polarized by an external electric field, such as that from a high-intensity laser. The second-order molecular hyperpolarizability (β), a measure of a molecule's NLO response, is known to increase with the conjugation length and the presence of electron-donating and -accepting groups. globalauthorid.com

While this compound itself is a relatively small molecule, it can be a component of larger NLO-active systems. The thiophene ring can act as a π-electron bridge or an end-capping group in push-pull systems, where it is connected to both an electron-donating and an electron-withdrawing group. The 12-hydroxydodecanoate tail, while not directly contributing to the NLO response, can improve the processability and alignment of the NLO chromophores in a polymer matrix, which is crucial for achieving a large macroscopic NLO effect.

Research on thiophene/phenylene-based oligomers has shown that these materials can exhibit considerable two-photon absorption (2PA), a property useful in applications like optical limiting and 3D microfabrication. nih.gov The presence of long alkyl chains in these systems was found to enhance solubility and influence the optical properties. nih.gov

Table 2: Comparison of Linear and Non-Linear Optical Properties in Thiophene-Based Systems

| Optical Property | Description | Relevance of Thiophene Moiety |

| Linear Absorption | Absorption of a single photon to excite an electron. | Strong absorption in the UV-visible region. nih.gov |

| Photoluminescence | Emission of light after photoexcitation. | Can be tuned by modifying the polymer backbone. nih.gov |

| Two-Photon Absorption (2PA) | Simultaneous absorption of two photons. | Significant in thiophene-containing oligomers and polymers. nih.gov |

| Second-Order Hyperpolarizability (β) | Measure of the second-order NLO response. | Enhanced by the π-conjugated thiophene ring. globalauthorid.com |

Surface Science and Interface Engineering

The bifunctional nature of this compound, with its aromatic head and long, functionalized aliphatic tail, makes it a prime candidate for applications in surface science and interface engineering. It can be used to modify the chemical and physical properties of surfaces, influencing phenomena like adhesion and wettability.

Surface Functionalization of Substrates

This compound can be used to form self-assembled monolayers (SAMs) on various substrates. The thiophene headgroup can adsorb onto surfaces like gold or other metals through its sulfur atom, while the long dodecanoate chain orients away from the surface. The terminal hydroxyl group of the chain would then form the new surface, imparting its chemical properties to the substrate.

This surface functionalization can be used to:

Introduce specific chemical reactivity: The hydroxyl groups on the surface can be used for further chemical reactions, allowing for the covalent attachment of other molecules, such as biomolecules or polymers.

Control surface energy: The presence of the polar hydroxyl groups would increase the surface energy, making the surface more hydrophilic.

Create a well-defined organic layer: The self-assembly process can lead to the formation of a densely packed, ordered monolayer, providing a well-defined interface with controlled thickness and properties.

Studies on other thiophene derivatives have demonstrated their ability to functionalize surfaces and modify their electronic properties.

Role in Adhesion and Wettability Modification

The ability of this compound to form functionalized surfaces has direct implications for controlling adhesion and wettability.

Adhesion: The chemical nature of the functionalized surface dictates its adhesive properties. A surface terminated with hydroxyl groups would exhibit increased adhesion to polar materials through hydrogen bonding. This could be utilized to promote the adhesion of subsequent layers in a multilayer device or to create surfaces with specific biocompatibility. Research on thiophene-based films has shown their potential in controlling cell adhesion.

Wettability: Wettability, the ability of a liquid to maintain contact with a solid surface, is governed by the surface energy. A surface functionalized with this compound would present a high density of hydroxyl groups, leading to a hydrophilic character and low water contact angles. This property is desirable in applications such as anti-fogging coatings and in microfluidic devices to control the flow of aqueous solutions.

The ability to tune surface properties is crucial in a wide range of technologies, from biomedical implants to organic electronics, where the interface between different materials plays a critical role in device performance and longevity.

Future Perspectives and Emerging Research Directions for Thiophen 2 Yl 12 Hydroxydodecanoate

Development of Sustainable Synthesis Routes

The future synthesis of thiophen-2-yl 12-hydroxydodecanoate is likely to be guided by the principles of green chemistry, moving away from traditional methods that may involve harsh reagents or catalyst systems. Research into the synthesis of similar compounds suggests several promising avenues.

Enzymatic catalysis, particularly using lipases, presents a highly sustainable route for the esterification of fatty acids. nih.govrsc.org Lipase-catalyzed reactions are known for their high selectivity and ability to proceed under mild conditions, which would be beneficial for preserving the hydroxyl group on the dodecanoate (B1226587) chain and the integrity of the thiophene (B33073) ring. nih.gov For instance, immobilized lipase (B570770) B from Candida antarctica (CALB) has been effectively used for the synthesis of various fatty acid esters, offering high conversion rates. nih.gov Future research could focus on optimizing reaction conditions such as solvent choice (including ionic liquids or deep eutectic solvents), temperature, and molar ratios for the specific substrates of 2-hydroxythiophene and 12-hydroxydodecanoic acid. rsc.orgrsc.org

Furthermore, advancements in the synthesis of the thiophene moiety itself are moving towards more environmentally benign methods. rsc.org Traditional methods are being challenged by metal-free approaches that utilize elemental sulfur or potassium sulfide, reducing reliance on heavy metal catalysts. organic-chemistry.orgnih.gov The Gewald reaction, a well-established method for synthesizing thiophenes, is also being adapted to have a lower environmental impact through solvent-free conditions or the use of greener solvents. rsc.org

A potential sustainable synthesis pathway for this compound could, therefore, involve a two-step process: first, the green synthesis of the 2-hydroxythiophene precursor, followed by an enzyme-catalyzed esterification with 12-hydroxydodecanoic acid.

Integration into Bio-based and Biodegradable Material Systems

The unique structure of this compound, featuring a reactive hydroxyl group and a polymerizable thiophene ring, makes it a promising candidate for the development of novel bio-based and biodegradable polymers. The long aliphatic chain from the dodecanoate component can impart flexibility and biodegradability, while the thiophene unit can introduce desirable thermal and mechanical properties. mdpi.com

Research on thiophene-containing polyesters has shown that the incorporation of the thiophene ring can lead to materials with high tensile strength and toughness, potentially serving as mimics for petroleum-based plastics like PET. mdpi.com These thiophene-based polyesters have also demonstrated susceptibility to enzymatic degradation, which is a crucial feature for materials designed for a circular economy. mdpi.com

The 12-hydroxydodecanoate backbone is analogous to other hydroxy fatty acids that are used to create ductile and thermally stable copolymers. For example, copolyesters of lactic acid and 10-hydroxy decanoate (B1226879) have shown that increasing the long-chain hydroxy acid content can significantly enhance the breaking elongation of the resulting polymer. mdpi.com It is conceivable that this compound could be used as a monomer or a co-monomer in polymerization reactions to create polyesters with a unique combination of properties. The hydroxyl group provides a reactive site for polycondensation reactions, while the thiophene ring could be polymerized through oxidative coupling to create conjugated polymers.

The biodegradability of such polymers would be a key area of investigation. The ester linkage is susceptible to hydrolysis, and studies on other thiophene-based polyesters have shown that the presence of the thiophene ring does not necessarily hinder biodegradation. mdpi.com

Exploration of Advanced Hybrid Materials Incorporating this compound

The combination of a semiconducting thiophene head with a functional fatty acid tail in this compound opens up possibilities for the creation of advanced hybrid materials. Thiophene and its derivatives are well-known for their electronic properties and have been extensively used in organic electronics. researchgate.net The fatty acid component, on the other hand, can provide self-assembly capabilities and compatibility with biological systems.

One potential application is in the development of organic-inorganic hybrid materials. The hydroxyl group of the dodecanoate chain could be used to functionalize the surface of inorganic nanoparticles (e.g., silica (B1680970), titania), while the thiophene moiety could provide a matrix for charge transport or light absorption. Such materials could find applications in sensors, photocatalysis, or as additives in polymer composites.

Furthermore, the amphiphilic nature of this molecule could be exploited to create self-assembled monolayers or other ordered structures. These structures could be used as templates for the growth of other materials or as functional surfaces with tailored electronic and chemical properties. The combination of thiophene with other organic molecules, such as resveratrol, has been shown to produce hybrid compounds with interesting biological activities, suggesting a potential for similar explorations with fatty acid hybrids. mdpi.com

Advanced Characterization Techniques for In Situ Studies

To fully understand and optimize the performance of materials derived from this compound, advanced in-situ characterization techniques will be indispensable. When this molecule is incorporated into a polymer, for instance, its behavior during processing and degradation will be critical to its final properties.

Techniques such as in-situ spectroscopic ellipsometry could be employed to study the stability and intermixing of polymer layers containing this compound in real-time during thermal annealing. acs.org This would be particularly relevant for applications in organic electronics, such as organic photovoltaics (OPVs), where the morphology of the active layer is crucial for device performance.

For understanding the polymerization and degradation processes, in-situ monitoring via spectroscopic methods like FTIR and Raman spectroscopy would provide valuable insights into the chemical changes occurring. When it comes to the characterization of the final materials, a combination of techniques will be necessary. Gas chromatography-mass spectrometry (GC-MS) and high-performance liquid chromatography (HPLC) are standard methods for the analysis of long-chain fatty acid esters and their derivatives. researchgate.netnih.gov Nuclear Magnetic Resonance (NMR) spectroscopy would be essential for confirming the structure of any synthesized polymers. nih.govnih.gov

The following table outlines potential characterization techniques and their specific applications for studying this compound and its derived materials.

| Technique | Application | Information Gained |

| In-situ Spectroscopic Ellipsometry | Monitoring film stability during thermal treatment | Real-time changes in thickness and optical properties of polymer layers |

| In-situ FTIR/Raman Spectroscopy | Following polymerization or degradation reactions | Identification of changing functional groups and reaction kinetics |

| Gas Chromatography-Mass Spectrometry (GC-MS) | Analysis of reaction products and degradation fragments | Identification and quantification of small molecules |

| High-Performance Liquid Chromatography (HPLC) | Separation and quantification of esters and polymers | Purity assessment and molecular weight distribution |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural elucidation of monomers and polymers | Confirmation of chemical structure and composition |

| Differential Scanning Calorimetry (DSC) | Thermal analysis of polymers | Glass transition temperature, melting point, and crystallinity |

| Thermogravimetric Analysis (TGA) | Thermal stability assessment | Decomposition temperature and thermal degradation profile |

Synergistic Applications in Multi-functional Material Platforms

The unique bifunctional nature of this compound suggests its potential for use in multi-functional material platforms where both the properties of the thiophene ring and the long-chain fatty acid are leveraged.

In the realm of biomedical engineering, thiophene-based polymers are being explored for their electrical conductivity and biocompatibility, with applications in tissue engineering and as biosensors. mdpi.comnih.gov The fatty acid component of this compound could enhance the biocompatibility and biodegradability of such materials. It is conceivable that polymers derived from this molecule could be used to create scaffolds for nerve regeneration, where the electrical conductivity of the polythiophene backbone could stimulate cell growth.

Another area of potential application is in the development of "smart" materials. For example, a polymer containing this compound could exhibit a response to both electrical and chemical stimuli. The polythiophene backbone could change its optical or electronic properties in response to an applied voltage, while the fatty acid chains could interact with specific molecules, leading to a change in the material's properties. This could be harnessed for the development of novel sensors or drug delivery systems.

Furthermore, the combination of a chromophoric/electroactive head (thiophene) with a long, flexible tail (dodecanoate) is a classic design for liquid crystalline materials. Future research could investigate the potential for this compound and its oligomers to form liquid crystalline phases, which could have applications in displays and optical components.

Q & A

Q. What are the established synthetic routes for thiophen-2-yl 12-hydroxydodecanoate, and how can reaction conditions be optimized for yield and purity?

- Methodological Answer : Synthesis typically involves esterification between thiophen-2-yl carboxylic acid derivatives (e.g., acid chlorides) and 12-hydroxydodecanoic acid. Key parameters to optimize include:

- Catalysts : Use Lewis acids (e.g., H₂SO₄, DMAP) or enzymatic catalysts for greener synthesis.

- Solvents : Polar aprotic solvents (e.g., DMF, THF) enhance reactivity.

- Temperature : Moderate heating (60–80°C) balances reaction rate and side-product formation.

- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradients) or recrystallization (ethanol/water) isolates the ester.

Monitor purity via TLC and confirm with NMR (e.g., ester carbonyl peak at ~170 ppm in ¹³C NMR) .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral features confirm its structure?

- Methodological Answer :

- ¹H/¹³C NMR : Thiophene protons appear as doublets (δ 7.0–7.5 ppm); the hydroxyl proton (δ 1.5–2.5 ppm) and ester carbonyl (δ ~170 ppm) are critical markers.

- IR Spectroscopy : Ester C=O stretch (~1740 cm⁻¹) and hydroxyl O-H stretch (~3300 cm⁻¹).

- Mass Spectrometry (MS) : Molecular ion peak ([M+H]⁺) matched to theoretical m/z (e.g., calculated for C₁₆H₂₄O₃S: 296.14).

- Elemental Analysis : Validate %C, %H, and %S against theoretical values (e.g., C: 64.83%, H: 8.16%, S: 10.81%) .

Q. What safety precautions are critical when handling thiophen-2-yl derivatives in laboratory settings?

- Methodological Answer :

- PPE : Wear nitrile gloves, lab coats, and safety goggles.

- Ventilation : Use fume hoods to avoid inhalation of volatile thiophene derivatives.

- Storage : Keep in airtight containers away from oxidizers; label with hazard warnings (e.g., irritant, flammable).

- Disposal : Follow institutional guidelines for halogenated/organosulfur waste .

Advanced Research Questions

Q. How can density functional theory (DFT) predict the electronic properties and reactivity of this compound?

- Methodological Answer :

- Functional Selection : Use hybrid functionals (e.g., B3LYP) to balance exact exchange and correlation energy .

- Basis Sets : Apply 6-31G(d,p) for geometry optimization and frequency calculations.

- Key Outputs :

- HOMO-LUMO gaps to assess electronic stability.

- Electrostatic potential maps to predict nucleophilic/electrophilic sites.

Validate computational results against experimental UV-Vis spectra or X-ray crystallographic data .

Q. What methodologies resolve contradictions in experimental vs. computational data regarding the compound’s conformational stability?

- Methodological Answer :

- Comparative Analysis : Use X-ray crystallography (SHELXL software ) to determine ground-state geometry and compare with DFT-optimized structures.

- Dynamic NMR : Probe rotational barriers of the ester linkage to assess flexibility.

- Error Analysis : Re-evaluate computational parameters (e.g., solvent effects via PCM models) and experimental conditions (e.g., temperature during data collection) .

Q. What strategies analyze crystal packing and intermolecular interactions in thiophen-2-yl ester derivatives using X-ray diffraction?

- Methodological Answer :

- Crystallographic Software : SHELXL for structure refinement; Mercury for visualization .

- Hirshfeld Surface Analysis : Quantify interactions (e.g., S···O, O-H···O) using CrystalExplorer.

- Packing Diagrams : Identify π-π stacking (thiophene rings) and hydrogen-bonding networks (hydroxyl groups) .

Q. How do solvent effects and substituent positioning influence the compound’s supramolecular assembly?

- Methodological Answer :

- Solvent Screening : Compare crystallization in polar (ethanol) vs. nonpolar (toluene) solvents.

- Substituent Analysis : Synthesize analogs with varying alkyl chain lengths (e.g., 10-hydroxy vs. 12-hydroxy) and compare crystal packing via PXRD .

Q. What advanced kinetic and mechanistic studies elucidate the esterification reaction pathways?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.